(5E)-5-({1-[4-(diethylamino)phenyl]-2,5-dimethyl-1H-pyrrol-3-yl}methylidene)-3-ethylimidazolidine-2,4-dione
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Overview
Description
(5E)-5-({1-[4-(diethylamino)phenyl]-2,5-dimethyl-1H-pyrrol-3-yl}methylidene)-3-ethylimidazolidine-2,4-dione is a complex organic compound with a unique structure that combines a pyrrole ring, an imidazolidine ring, and a diethylamino phenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (5E)-5-({1-[4-(diethylamino)phenyl]-2,5-dimethyl-1H-pyrrol-3-yl}methylidene)-3-ethylimidazolidine-2,4-dione typically involves multi-step organic reactions. One common method includes the condensation of 1-[4-(diethylamino)phenyl]-2,5-dimethyl-1H-pyrrole-3-carbaldehyde with 3-ethylimidazolidine-2,4-dione under basic conditions. The reaction is usually carried out in an organic solvent such as ethanol or methanol, with a base like sodium hydroxide or potassium carbonate to facilitate the condensation reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the production process. Additionally, solvent-free or green chemistry approaches may be employed to minimize environmental impact.
Chemical Reactions Analysis
Types of Reactions
(5E)-5-({1-[4-(diethylamino)phenyl]-2,5-dimethyl-1H-pyrrol-3-yl}methylidene)-3-ethylimidazolidine-2,4-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the reduction of the imidazolidine ring.
Substitution: Nucleophilic substitution reactions can occur at the diethylamino group, where nucleophiles like halides or amines can replace the diethylamino group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Hydrogen gas with palladium on carbon as a catalyst.
Substitution: Halides or amines in the presence of a suitable base like sodium hydride.
Major Products Formed
Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.
Reduction: Reduced forms of the imidazolidine ring.
Substitution: Compounds with different substituents replacing the diethylamino group.
Scientific Research Applications
(5E)-5-({1-[4-(diethylamino)phenyl]-2,5-dimethyl-1H-pyrrol-3-yl}methylidene)-3-ethylimidazolidine-2,4-dione has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects, particularly in targeting specific enzymes or receptors.
Industry: Utilized in the development of advanced materials, such as organic semiconductors or dyes.
Mechanism of Action
The mechanism of action of (5E)-5-({1-[4-(diethylamino)phenyl]-2,5-dimethyl-1H-pyrrol-3-yl}methylidene)-3-ethylimidazolidine-2,4-dione involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties. The exact pathways and molecular targets can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
Ethyl acetoacetate: A simpler compound with a similar ester functional group.
Acetylacetone: Another compound with keto-enol tautomerism, similar to the imidazolidine ring in the target compound.
Diethyl malonate: Used in similar synthetic applications as a building block.
Uniqueness
(5E)-5-({1-[4-(diethylamino)phenyl]-2,5-dimethyl-1H-pyrrol-3-yl}methylidene)-3-ethylimidazolidine-2,4-dione is unique due to its combination of functional groups and rings, which confer specific chemical and biological properties
Properties
Molecular Formula |
C22H28N4O2 |
---|---|
Molecular Weight |
380.5 g/mol |
IUPAC Name |
(5E)-5-[[1-[4-(diethylamino)phenyl]-2,5-dimethylpyrrol-3-yl]methylidene]-3-ethylimidazolidine-2,4-dione |
InChI |
InChI=1S/C22H28N4O2/c1-6-24(7-2)18-9-11-19(12-10-18)26-15(4)13-17(16(26)5)14-20-21(27)25(8-3)22(28)23-20/h9-14H,6-8H2,1-5H3,(H,23,28)/b20-14+ |
InChI Key |
KYDAFKXENXYVDQ-XSFVSMFZSA-N |
Isomeric SMILES |
CCN1C(=O)/C(=C\C2=C(N(C(=C2)C)C3=CC=C(C=C3)N(CC)CC)C)/NC1=O |
Canonical SMILES |
CCN1C(=O)C(=CC2=C(N(C(=C2)C)C3=CC=C(C=C3)N(CC)CC)C)NC1=O |
Origin of Product |
United States |
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